molecular formula C10H9F3O3S B1305661 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone CAS No. 387350-34-7

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

Cat. No. B1305661
CAS RN: 387350-34-7
M. Wt: 266.24 g/mol
InChI Key: SCGOBFQQPDHVJD-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the molecular formula C10H9F3O3S . It is used in the field of organic chemistry as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone” is characterized by the presence of a trifluoromethyl group (CF3), a methylsulfonyl group (CH3SO2), and a phenyl group (C6H5) attached to an ethanone backbone . The InChI code for this compound is 1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone” are complex and can vary depending on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.24 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass of this compound is 266.02244980 g/mol .

Scientific Research Applications

Medicinal Chemistry

TFMKs, including 2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone, are key intermediates in medicinal chemistry . They are used in the synthesis of various pharmaceuticals due to their unique properties. The trifluoromethyl group is often incorporated into drug molecules to enhance their metabolic stability and lipophilicity .

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

This compound can be used in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . These compounds have a wide range of applications in medicinal chemistry, materials science, and other fields .

Photoredox Catalyst-Free Conditions

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This allows for the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Synthesis of Fluorinated Pharmacons

TFMKs are used as synthons in the construction of fluorinated pharmacons . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding to biological targets .

Synthesis of Trifluoromethylated Heterocycles

The compound can be used in the synthesis of trifluoromethylated heterocycles . These heterocycles are important structural motifs in many natural products and pharmaceuticals .

Synthesis of Trifluoromethylated Aromatics

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone can be used in the synthesis of trifluoromethylated aromatics . These compounds have a wide range of applications in medicinal chemistry and materials science .

properties

IUPAC Name

2-methylsulfonyl-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGOBFQQPDHVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379571
Record name 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1-(2-(trifluoromethyl)phenyl)ethanone

CAS RN

387350-34-7
Record name 2-(Methanesulfonyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-[2-(trifluoromethyl)phenyl]ethanone
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